molecular formula C11H10N2O4 B13989817 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone

1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone

Cat. No.: B13989817
M. Wt: 234.21 g/mol
InChI Key: NYBYAIDKAZDBOL-UHFFFAOYSA-N
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Description

1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone typically involves the nitration of a quinolinone precursor followed by ethylation and hydroxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for quinolinone derivatives often involve large-scale nitration and alkylation reactions. These processes are optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone oxides.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Quinolinone oxides.

    Reduction: Amino-quinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-hydroxy-2(1h)-quinolinone: Lacks the nitro group, which may result in different biological activities.

    6-Nitro-2(1h)-quinolinone: Lacks the ethyl and hydroxy groups, affecting its chemical reactivity and biological properties.

    3-Hydroxy-6-nitro-2(1h)-quinolinone: Lacks the ethyl group, which may influence its solubility and pharmacokinetics.

Uniqueness

1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is unique due to the presence of the ethyl, hydroxy, and nitro groups, which collectively contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

1-ethyl-3-hydroxy-6-nitroquinolin-2-one

InChI

InChI=1S/C11H10N2O4/c1-2-12-9-4-3-8(13(16)17)5-7(9)6-10(14)11(12)15/h3-6,14H,2H2,1H3

InChI Key

NYBYAIDKAZDBOL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)O

Origin of Product

United States

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